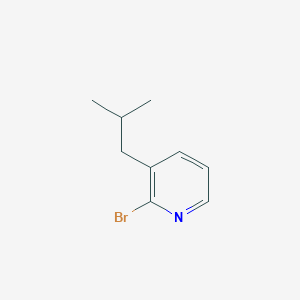![molecular formula C11H6ClN3O2 B13657794 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 2nd position of the imidazoquinoxaline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of 2-chloroaniline with glyoxal in the presence of ammonium acetate to form the imidazoquinoxaline core. The resulting intermediate is then chlorinated at the 4th position using thionyl chloride or phosphorus oxychloride. Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide under basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines, thiols, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Imidazoquinoxaline N-oxides.
Reduction: Imidazoquinoxaline amines.
Substitution: Imidazoquinoxaline derivatives with various functional groups.
Scientific Research Applications
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing anticancer, antifungal, and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for synthesizing complex heterocyclic compounds.
Biological Studies: It is employed in studying the biological activity of imidazoquinoxaline derivatives on various cell lines.
Material Science: The compound is explored for its potential use in developing novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound disrupts hyphal differentiation, spore germination, and germ tube growth, leading to the inhibition of fungal growth . In anticancer research, it may act by interfering with DNA synthesis and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxaline: Lacks the chlorine and carboxylic acid groups.
4-Methylimidazo[1,2-a]quinoxaline: Contains a methyl group instead of a chlorine atom at the 4th position.
2-Phenylimidazo[1,2-a]quinoxaline: Contains a phenyl group at the 2nd position instead of a carboxylic acid group.
Uniqueness
4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and enhance its potential as a versatile scaffold in drug design and material science .
Properties
Molecular Formula |
C11H6ClN3O2 |
|---|---|
Molecular Weight |
247.64 g/mol |
IUPAC Name |
4-chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-10-14-7(11(16)17)5-15(10)8-4-2-1-3-6(8)13-9/h1-5H,(H,16,17) |
InChI Key |
ADHVTPHYUVGRJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC(=CN23)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


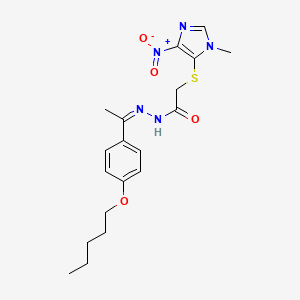
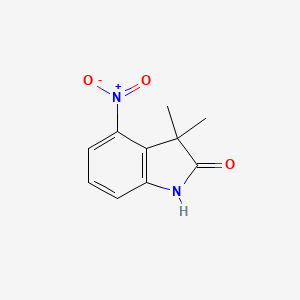
![4'-Bromo-2,7-di-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B13657724.png)
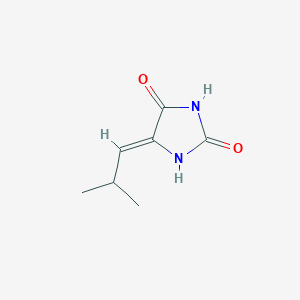
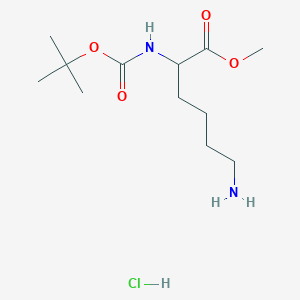




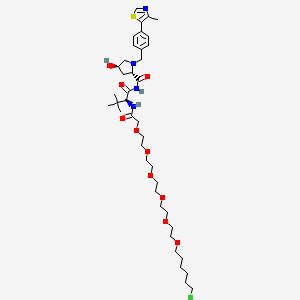
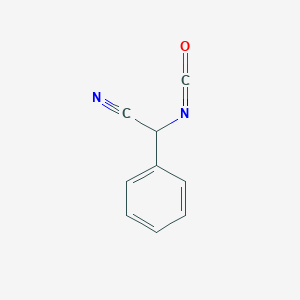
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
